Cas no 93-09-4 (naphthalene-2-carboxylic acid)

naphthalene-2-carboxylic acid structure
naphthalene-2-carboxylic acid structure
Nome del prodotto:naphthalene-2-carboxylic acid
Numero CAS:93-09-4
MF:C11H8O2
MW:172.180023193359
MDL:MFCD00004101
CID:34686
PubChem ID:7123

naphthalene-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthoic acid
    • naphthalene-2-carboxylic acid
    • beta-naphthoic acid
    • beta-napthoic acid
    • 2-naphthalenecarboxylic acid
    • 2-carboxynaphthalene
    • 2-maythic acid
    • 2-naphthoic acid (beta)
    • 2-​Naphthoic Acid (2-Naphthalenecarboxylic Acid)
    • 2-napthoic acid
    • 2-Naphthoic acid (8CI)
    • 2-Naphthylcarboxylic acid
    • Isonaphthoic acid
    • NSC 59901
    • β-Naphthalenecarboxylic acid
    • β-Naphthoic acid
    • 4-09-00-02414 (Beilstein Handbook Reference)
    • SCHEMBL98296
    • CHEBI:36106
    • AM80981
    • 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
    • Z104475600
    • WLN: L66J CVQ
    • AC-5785
    • FT-0613119
    • NSC-59901
    • InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
    • 2-naphthyl carboxylic acid
    • ne-2-carboxylic acid
    • 2-naphthalene carboxylic acid
    • AKOS000119654
    • EINECS 202-217-8
    • MFCD00004101
    • EN300-19820
    • AI3-16903
    • Q27104331
    • D77680
    • 2-Naphthoic acid, 98%
    • NS00014604
    • 2-Naphthioic acid
    • HY-W007437
    • UNII-QLG01V0W2L
    • BRN 0972039
    • Naphthalene-.beta.-carboxylic acid
    • 2-Naphthoic acid, >=97.0% (GC)
    • 2-Naphtoic acid
    • NSC59901
    • bmse000693
    • 2-?Naphthoic Acid
    • .beta.-Naphthoic acid
    • AE-508/40228340
    • DTXSID1059078
    • Naphthalene-beta-carboxylic acid
    • 2-NAPHTHOIC ACID [MI]
    • FS-3342
    • QLG01V0W2L
    • CHEMBL114648
    • N0025
    • F2191-0108
    • 93-09-4
    • MFCD0004101
    • Q-200310
    • CS-W007437
    • 2-Naphthoicacid
    • 2-Naphthoic acid,99%
    • ?-NAPHTHOIC ACID
    • DB-021408
    • MDL: MFCD00004101
    • Inchi: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
    • Chiave InChI: UOBYKYZJUGYBDK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C2C(C=CC=C2)=CC=1)O
    • BRN: 972039

Proprietà calcolate

  • Massa esatta: 172.052429g/mol
  • Carica superficiale: 0
  • XLogP3: 3.3
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 172.052429g/mol
  • Massa monoisotopica: 172.052429g/mol
  • Superficie polare topologica: 37.3Ų
  • Conta atomi pesanti: 13
  • Complessità: 200
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi di fiocchi o aghi
  • Densità: 1.08
  • Punto di fusione: 180-185 °C
    185-187 °C (lit.)
  • Punto di ebollizione: 300 ºC
  • Punto di infiammabilità: 205 ºC
  • Indice di rifrazione: 1.5520 (estimate)
  • PH: 4.5 (H2O, 20℃)
  • Solubilità: alcohol: soluble
  • Coefficiente di ripartizione dell'acqua: <0.5 g/L (20 C)
  • PSA: 37.30000
  • LogP: 2.53800
  • Solubilità: Solubile in etere e alcol, leggermente solubile in acqua calda.
  • Merck: 6382
  • pka: 4.17(at 25℃)
  • FEMA: 2723
  • Pressione di vapore: 6.63e-06 mmHg

naphthalene-2-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S24/25
  • RTECS:QL1050000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R36/37/38

naphthalene-2-carboxylic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

naphthalene-2-carboxylic acid Prezzodi più >>

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ChemScence
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Life Chemicals
F2191-0108-1g
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Life Chemicals
F2191-0108-0.25g
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0.25g
$18.0 2023-09-06
Life Chemicals
F2191-0108-10g
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Fluorochem
092221-500g
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£172.00 2022-03-01

naphthalene-2-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate ,  Water Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ;  12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide
Fang, Wan-Yin; Leng, Jing; Qin, Hua-Li, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Catalysts: Platinum Solvents: Water
Riferimento
One-pot oxidation of azomethine compounds into arenecarboxylic acids
Giurg, Miroslaw; Said, Samy B.; Syper, Ludwik; Mlochowski, Jacek, Synthetic Communications, 2001, 31(20), 3151-3159

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Water ;  35 min, 29 °C
Riferimento
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides
Yedage, Subhash L.; Bhanage, Bhalchandra M., Journal of Organic Chemistry, 2017, 82(11), 5769-5781

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ;  6 h, 60 °C
Riferimento
Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis
Du, Fangyu; Zhou, Qifan; Liu, Dongdong; Fang, Ting; Shi, Yajie; et al, Synlett, 2018, 29(6), 779-784

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Riferimento
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile ,  Dichloromethane ;  48 h, rt
Riferimento
A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light
Hajimohammadi, Mahdi; Safari, Nasser; Mofakham, Hamid; Shaabani, Ahmad, Tetrahedron Letters, 2010, 51(31), 4061-4065

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ;  27 h, rt
Riferimento
Preparation method of carboxylic acid compound under photopromotion
, China, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile ,  Water ;  58 s, 5 bar, 100 °C
Riferimento
Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst
Osako, Takao; Kaiser, Reinhard; Torii, Kaoru; Uozumi, Yasuhiro, Synlett, 2019, 30(8), 961-966

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water ;  20 h, reflux
Riferimento
Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide
Giurg, M.; Syper, L.; Mlochowski, J., Polish Journal of Chemistry, 2004, 78(2), 231-238

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Riferimento
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  rt → 80 °C; 2 h, 80 °C
Riferimento
Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate
, China, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  2 h
Riferimento
Clean and selective oxidation of aromatic alcohols using silica-supported Jones' reagent in a pressure-driven flow reactor
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J., Tetrahedron Letters, 2006, 47(30), 5261-5264

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Catalase ,  Galactose oxidase ,  Aldehyde oxidase Solvents: Acetonitrile ,  Water ;  overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem
McKenna, Shane M.; Leimkuhler, Silke; Herter, Susanne; Turner, Nicholas J.; Carnell, Andrew J., Green Chemistry, 2015, 17(6), 3271-3275

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  27 h, rt
Riferimento
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; Xie, Kai-jun; Fu, Qiang; Wu, Min; Pan, Gao-feng; et al, Organic Letters, 2022, 24(10), 2020-2024

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Method for preparing aromatic carboxylic acid compound
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Dimethyl sulfide ,  N-Bromosuccinimide ,  4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
Efficient synthesis of benzylic bromides under neutral conditions on solid support
Zoller, T.; Ducep, J.-B.; Hibert, M., Tetrahedron Letters, 2000, 41(51), 9985-9988

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Riferimento
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

naphthalene-2-carboxylic acid Raw materials

naphthalene-2-carboxylic acid Preparation Products

naphthalene-2-carboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid
A844442
Purezza:99%
Quantità:1kg
Prezzo ($):220.0